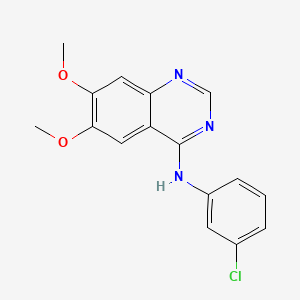

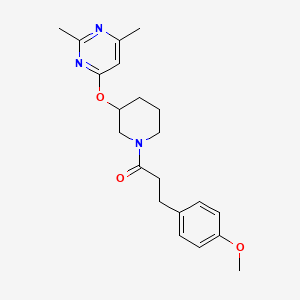

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Vue d'ensemble

Description

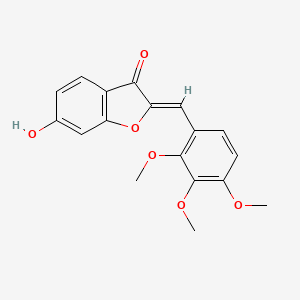

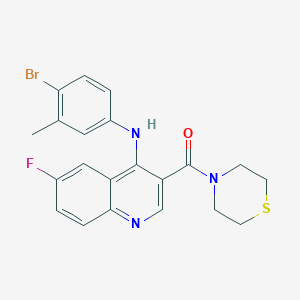

Compounds like “N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine” belong to a class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

Quinazolines have a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . The specific molecular structure of “N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine” would include these rings, along with the additional functional groups indicated by its name.Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine” can undergo would depend on the specific reagents and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinazolines are generally crystalline solids at room temperature . They are typically insoluble in water but soluble in organic solvents . The specific properties of “N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine” would depend on its specific structure and the presence of functional groups.Applications De Recherche Scientifique

- Background : Tyrphostin AG 1478 specifically targets EGFR (ErbB1) and inhibits its tyrosine kinase activity. It has an impressive IC50 of approximately 3 nM in vitro .

- Application : Researchers have used AG 1478 to block EGFR activation in vivo, making it a valuable tool for studying EGFR-related signaling pathways and cellular responses .

- Application : Boyden chamber motility assays revealed insights into how AG 1478 affects cell migration and motility in this context .

- Application : In epidermoid carcinoma cell line A431, AG 1478 has been used to suppress c-Met phosphorylation, highlighting its potential in modulating multiple receptor tyrosine kinases .

- Application : Density Functional Theory (DFT) predictions have shed light on AG 1478’s electronic structure and fluorescence behavior .

- Application : Testing AG 1478 alone or in combination with other treatments has yielded encouraging results, making it a potential candidate for therapeutic interventions .

EGFR Inhibition

Desmoid Cell Mobility

c-Met Inhibition

Fluorescence Characteristics

Anti-Tumor and Anti-Fibrotic Studies

ErbB4 Inhibition

Orientations Futures

The study of quinazoline derivatives is an active area of research due to their potential biological activities . Future research could involve the synthesis and testing of new quinazoline derivatives, including “N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine”, to explore their potential as therapeutic agents.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNBHLJANVSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051447 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

CAS RN |

153436-53-4, 175178-82-2 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 1478, free base >99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG-1478 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: AG-1478 selectively binds to the intracellular tyrosine kinase domain of the epidermal growth factor receptor (EGFR) [, , , ]. This binding inhibits EGFR autophosphorylation, thus blocking downstream signaling pathways responsible for cell proliferation, survival, and other cellular responses [, , , , , ].

ANone: AG-1478's inhibition of EGFR impacts several critical signaling pathways, including:

- MAPK/ERK Pathway: This pathway, crucial for cell proliferation and survival, is often hyperactivated in cancer cells. AG-1478 effectively disrupts this pathway by preventing the activation of extracellular signal-regulated kinases (ERK1/2) [, , , ].

- PI3K/Akt/mTOR Pathway: This pathway is another key regulator of cell growth, proliferation, and survival. AG-1478 inhibits this pathway, suppressing the phosphorylation of Akt, mTOR, p70S6K1, and S6 ribosomal protein, ultimately leading to reduced cell proliferation [, , ].

- NF-κB Pathway: This pathway plays a vital role in inflammation and immune responses. AG-1478 has been shown to interfere with this pathway, potentially impacting inflammatory responses in various cell types [, ].

A: AG-1478's selectivity for EGFR makes it a valuable tool for dissecting EGFR-mediated signaling pathways and for exploring its therapeutic potential in EGFR-driven diseases such as cancer [, ].

ANone:

- Molecular formula: C16H15ClN2O2 [, ]

- Molecular weight: 302.75 g/mol []

- Spectroscopic data: AG-1478's UV-Vis absorption spectra have been studied in various solutions and correlated with its structure [, , ]. Studies using density functional theory (DFT) revealed that two stable conformers, AG-1478A and AG-1478B, contribute to the measured UV-Vis absorption spectrum []. These conformers differ in the rotation around the C-N bond of the C-NH-C chain.

A: While specific structure-activity relationship (SAR) studies for AG-1478 are limited in the provided papers, research on similar quinazoline-based EGFR inhibitors suggests that modifications to the core structure can significantly impact activity [, ]. For example, modifications to the 2-position of the quinazoline ring are crucial for inhibiting EGFR-associated tyrosine kinase activity [].

A: Although the provided research doesn't offer detailed comparisons with analogs, a study highlighted ethyl-2,5-dihydroxycinnamate (EtDHC), another tyrosine kinase inhibitor, demonstrating preferential inhibition of glioblastoma cells with wild-type EGFR compared to AG-1478's preference for cells expressing truncated EGFR []. This highlights how structural differences can lead to variations in target selectivity and, consequently, biological activity.

A: Computational studies, particularly DFT calculations, have been employed to analyze the UV-Vis absorption spectra of AG-1478 [, ]. These calculations helped identify two stable conformers of the molecule and provided insights into its electronic structure and spectroscopic properties. Additionally, researchers are developing intelligent computing methods to predict the 3D conformations of AG-1478 and similar compounds, which can be valuable for drug design and QSAR studies [].

ANone:

- In vitro: AG-1478 potently inhibits the growth of various cancer cell lines, including those derived from glioblastoma, breast cancer, and lung cancer [, , , , , ]. It effectively blocks EGFR phosphorylation and downstream signaling, leading to cell cycle arrest and reduced proliferation in these cells.

- In vivo: In animal models, AG-1478 has demonstrated efficacy in delaying tumor formation and growth. For instance, it delayed breast tumor development in mice overexpressing ErbB-2/Neu [].

A: While the provided papers do not extensively discuss resistance mechanisms specific to AG-1478, research suggests that tumors can develop resistance to EGFR inhibitors through various mechanisms, including mutations in the EGFR gene, activation of alternative signaling pathways, and alterations in drug efflux pumps [, ]. Understanding these resistance mechanisms is crucial for developing strategies to overcome drug resistance and improve treatment outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B2513042.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2513050.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)